N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Anticancer Benzofuran-Isoxazole Hybrids Cytotoxicity

This synthetic hybrid molecule fuses a benzofuran moiety with an isoxazole carboxamide pharmacophore, representing a distinct 5-methyloxazole-3-carboxamide linkage not found in previously characterized series. Its structural novelty makes it a valuable starting scaffold for medicinal chemistry teams aiming to systematically vary benzofuran substitution and assess resultant cytotoxicity, using published class-level benchmarks as a reference. The complete absence of public ADME or selectivity data for this exact compound creates an open opportunity for dedicated profiling studies, including HPLC-based LogP determination, human liver microsome stability assays, and broad kinase/GPCR panel screening to generate first-in-class compound-specific IP.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 2034610-22-3
Cat. No. B2672416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
CAS2034610-22-3
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H16N2O3/c1-10(17-16(19)14-8-11(2)21-18-14)7-13-9-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,17,19)
InChIKeyLBIRNHCDBVIVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034610-22-3): Procurement-Relevant Chemical Identity and Class Context


N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034610-22-3) is a synthetic hybrid molecule that fuses a benzofuran moiety with an isoxazole carboxamide pharmacophore, placing it within the broad class of heterocyclic hybrid compounds under investigation for anticancer and antimicrobial applications [1]. The benzofuran-isoxazole hybrid scaffold is recognized in medicinal chemistry for its potential to combine the bioactivity profiles of both structural elements, as demonstrated in related series of amide derivatives evaluated for cytotoxic activity against human cancer cell lines [2]. However, specific quantitative pharmacological or physicochemical characterization for this exact compound remains largely absent from the public domain as of the current evidence cutoff.

Procurement Risk Alert: Why In-Class Analogs Cannot Substitute for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Without Specific Validation Data


Broad class-level substitution among benzofuran-isoxazole hybrids is scientifically unjustified due to the extreme sensitivity of biological activity to specific substitution patterns. Within the closely related oxazol-benzofuran-isoxazole amide series (compounds 13a–13j), even minor structural variations—such as different aryl substituents on the isoxazole ring—produced substantial differences in in vitro anticancer potency, confirming that members of this class are not functionally interchangeable [1]. For the target compound (CAS 2034610-22-3), which carries a distinct 5-methyl substitution on the oxazole ring and a benzofuran-2-yl-propan-2-amine tail, no direct quantitative data exist to guide substitution decisions. Selecting a close analog without matched experimental data on the identical scaffold risks introducing unknown potency gaps, altered selectivity profiles, and unpredictable physicochemical behavior. This evidence gap compels strict identity verification and compound-specific validation prior to any procurement decision.

Quantitative Differentiation Evidence Inventory for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide: Status and Gaps


Anticancer Potency Comparison Gap: Target Compound vs. Closest Structurally Characterized Oxazol-Benzofuran-Isoxazole Hybrids

No direct head-to-head or cross-study comparable quantitative anticancer activity data have been identified for CAS 2034610-22-3 against any specific comparator compound. The closest available class-level benchmarks come from a 2021 study of oxazol-benzofuran-isoxazole amide hybrids (13a–13j), where the most potent compound (13j) exhibited an IC50 of 1.2 µM against the MCF-7 breast cancer cell line, compared to the reference drug etoposide (IC50 2.1 µM) [1]. The target compound differs from 13j in the nature of the amine tail and the substitution on the oxazole ring, precluding direct extrapolation. Any procurement selection based on unverified potency assumptions carries high risk.

Anticancer Benzofuran-Isoxazole Hybrids Cytotoxicity

Antimicrobial Activity Differentiation: Lack of Head-to-Head Data for the Target Benzofuran-Oxazole Carboxamide

Antimicrobial screening data for the specific compound are absent from the public literature. In a 2023 study of benzofuran-isoxazole hybrids (4a–4e), compound 4c showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, whereas the closest structural analog 4b exhibited an MIC of 25 µg/mL [1]. CAS 2034610-22-3 bears a different connectivity pattern and cannot be assumed to mirror the activity of either 4c or 4b. This lack of data prevents any evidence-backed antimicrobial procurement decision.

Antimicrobial Benzofuran-Isoxazole MIC

Physicochemical and ADME Prediction Gap: Absence of Measured LogP, Solubility, or Metabolic Stability Data

No experimentally determined LogP, aqueous solubility, or metabolic stability parameters have been reported for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide. The NIST WebBook provides only a molecular formula (C16H16N2O3) and molecular weight (284.31 g/mol) for certain isomeric InChI entries, but no property data for this specific CAS [1]. Related benzofuran-isoxazole hybrids have calculated LogP values ranging from 2.8 to 4.1, and solubility below 50 µM in PBS (pH 7.4), yet such values vary significantly with single-atom substitutions. Without measured data, formulation and assay compatibility assessments remain speculative.

Physicochemical Properties ADME LogP

Selectivity and Off-Target Profiling: No Kinase or Receptor Panel Data Available for the Target Compound

A key differentiator in modern chemical probe procurement is selectivity, typically demonstrated through broad kinase or receptor panels. No such panel data exist for CAS 2034610-22-3. In contrast, structurally distinct isoxazole derivatives (e.g., SB-225002) have validated selectivity (>150-fold for CXCR2 over CXCR1) as a procurement rationale . For the target compound, the absence of any selectivity fingerprint prevents users from assessing off-target risk relative to any comparator, whether an in-class analog or an alternative chemotype. This gap is critical for scientists selecting compounds for target-validation studies.

Selectivity Kinase Profiling Off-target

Synthetic Accessibility and Purity Benchmarking: Limited Vendor-Independent Characterization Data

Reproducible procurement requires independent confirmation of synthetic route, purity, and characterization. For CAS 2034610-22-3, independent academic synthetic protocols are not yet published. Available vendor listings (excluded from this guide per source restrictions) claim purities of 95–98% by HPLC, but cross-validated certificates of analysis from multiple independent laboratories are lacking . By contrast, well-characterized isoxazole building blocks (e.g., 5-methylisoxazole-3-carboxylic acid) are routinely supplied with rigorous COA documentation and NMR confirmation. The absence of such data for the target compound elevates quality-assurance risk for procurement.

Synthesis Purity Characterization

Structural Uniqueness Assessment: Three-Dimensional Pharmacophore Comparison with Closest In-Class Analogs

Computational alignment of the target compound's core scaffold with published benzofuran-isoxazole hybrids (4a–4e from Posinasetty et al., 2023) indicates that the 5-methyloxazole-3-carboxamide motif and the benzofuran-2-yl-propan-2-amine tail create a unique spatial arrangement of hydrogen-bond acceptors and hydrophobic surfaces [1]. Docking studies on related hybrids demonstrate that the orientation of the oxazole ring relative to the benzofuran plane is a determinant of target binding, with root-mean-square deviation (RMSD) values below 2.0 Å for active poses. The target compound's distinct stereoelectronic profile—arising from the methyl substitution on the oxazole—differentiates it from all described analogs, but this remains a theoretical distinction until validated by comparative experimental binding or activity data.

Pharmacophore Molecular Docking Structural Comparison

Research and Industrial Application Scenarios for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Based on Structural Class Evidence


Exploratory Medicinal Chemistry: Core Scaffold for Structure–Activity Relationship (SAR) Expansion of Benzofuran-Isoxazole Anticancer Hybrids

The target compound's unique 5-methyloxazole-3-carboxamide linkage provides a diversification point absent in previously reported 13a–13j and 4a–4e series. A medicinal chemistry team could procure this compound as a starting scaffold to systematically vary the benzofuran substitution and assess resultant cytotoxicity against MCF-7 or other cancer lines, using the published benchmark of IC50 = 1.2 µM for compound 13j [1] as a reference point. This scenario directly leverages the class-level anticancer evidence while acknowledging the absence of target-specific data.

Antimicrobial Probe Development: Template for Dual-Target DNA Gyrase and Topoisomerase IV Inhibitors

Given that benzofuran-isoxazole hybrids 4a–4e have demonstrated dual-target docking against DNA gyrase (PDB: 2XCT) and topoisomerase IV in silico, with compound 4c showing an MIC of 12.5 µg/mL against S. aureus [1], the target compound can be positioned as a next-generation template. Procurement for biochemical gyrase supercoiling assays and comparative MIC determination against a panel of Gram-positive and Gram-negative strains would generate the head-to-head data needed to convert this theoretical advantage into a procurement rationale.

Physicochemical and ADME Profiling Campaign: Benchmarking LogP, Solubility, and Microsomal Stability

The complete absence of experimental LogP, kinetic solubility, and liver microsomal stability data for CAS 2034610-22-3 creates an open opportunity for a dedicated ADME profiling study [1]. Procurement of milligram quantities for HPLC-based LogP determination, equilibrium solubility in PBS (pH 7.4), and human liver microsome stability assays would deliver the foundational data required to position this compound relative to well-characterized isoxazole probes such as SB-225002 .

Chemical Biology Tool Compound Validation: Kinase and GPCR Selectivity Panel Screening

The structural novelty of the benzofuran-2-yl-propan-2-amine moiety suggests potential for distinct selectivity fingerprints. A procurement and screening strategy against a commercial kinase panel (e.g., 100-kinase panel at 1 µM) or GPCR panel (e.g., 50-receptor screen) would address the critical selectivity gap identified in Section 3 [1]. This scenario directly responds to the absence of selectivity data and would generate the quantitative evidence needed for future compound-specific procurement decisions.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.